molecular formula C12H15NO5 B8390563 (1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol

(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol

Cat. No.: B8390563
M. Wt: 253.25 g/mol
InChI Key: DPTTWIJAEHFMBP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is a complex organic compound that features a cyclopropyl group, a methoxy group, and a nitrophenoxy group

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol

InChI

InChI=1S/C12H15NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7H2,1H3/t10-/m0/s1

InChI Key

DPTTWIJAEHFMBP-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC[C@@H](C2CC2)O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitrophenol with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is unique due to the combination of its cyclopropyl, methoxy, and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

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